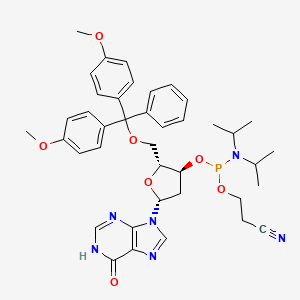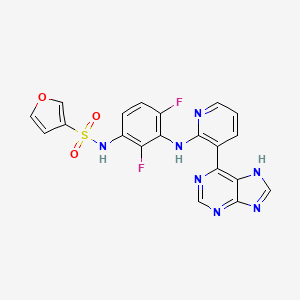
JBIR-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JBIR-22 is a natural inhibitor for protein−protein interaction of the homodimer of proteasome assembly factor 3.
Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Stereochemical Assignment
JBIR-22, a member of the Equisetin family of tetramic acids, has been studied for its synthetic potential and stereochemical properties. Healy and Westwood (2015) utilized a late-stage Diels-Alder reaction for synthesizing JBIR-22, highlighting its feasibility for the preparation of natural products in a concise manner (Healy & Westwood, 2015). Additionally, the same team conducted extensive work to determine the relative and absolute stereochemistry of JBIR-22, essential for understanding its biological activity (Healy et al., 2015).
Biological Activity and Inhibition of Protein-Protein Interaction
The biological activity of JBIR-22, particularly as a protein-protein interaction inhibitor, has been a significant area of research. Izumikawa et al. (2010) identified JBIR-22 as an inhibitor for the homodimerization of proteasome assembling chaperone (PAC) 3, a crucial factor in proteasome formation, demonstrating its potential in influencing proteasome assembly and cellular functions (Izumikawa et al., 2010).
Chemical Synthesis and Tubulin Polymerization
Another aspect of JBIR-22 research involves its chemical synthesis and its effects on cellular processes like tubulin polymerization. Hwang et al. (2011) studied JBIR-23, a compound closely related to JBIR-22, for its role in inducing tubulin polymerization and apoptosis in malignant mesothelioma cells (Hwang et al., 2011). Although this study focuses on JBIR-23, it provides insights into the broader class of compounds to which JBIR-22 belongs.
Novelty and Challenges in Synthesis
The novelty and challenges in the synthesis of JBIR-22 and its analogs have been topics of discussion in the scientific community. Christiansen et al. (2014) reflected on the synthetic efforts toward JBIR-94 and JBIR-125, highlighting the educational value and challenges of synthesizing such complex molecules (Christiansen et al., 2014). Although JBIR-94 and JBIR-125 are different compounds, the challenges faced in their synthesis are relevant to the synthesis of JBIR-22 due to the similar complexity and novelty of these molecules.
Eigenschaften
CAS-Nummer |
1219095-76-7 |
|---|---|
Produktname |
JBIR-22 |
Molekularformel |
C23H33NO6 |
Molekulargewicht |
419.52 |
IUPAC-Name |
(2S)-2-[[(2S,4E)-4-[[(1S,2S,4aR,8aS)-2-Methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C23H33NO6/c1-12(2)23(30,22(28)29)11-16-19(25)18(21(27)24(16)4)20(26)17-13(3)9-10-14-7-5-6-8-15(14)17/h9-10,12-17,26,30H,5-8,11H2,1-4H3,(H,28,29)/b20-18+/t13-,14+,15-,16-,17-,23-/m0/s1 |
InChI-Schlüssel |
DIFKWHRMEGFLSD-VKGVOXGZSA-N |
SMILES |
CC(C)[C@@](O)(C[C@@H](C(/C1=C([C@H]2[C@@H](C)C=C[C@@]3([H])CCCC[C@]23[H])\O)=O)N(C)C1=O)C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JBIR-22; JBIR22; JBIR 22 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



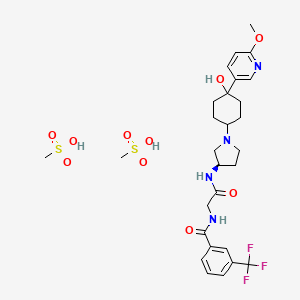
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)
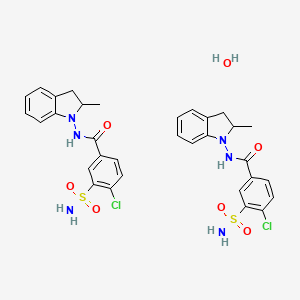
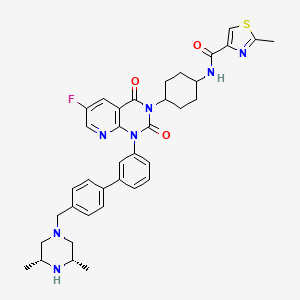
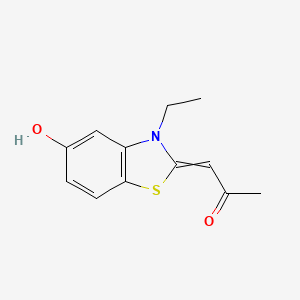
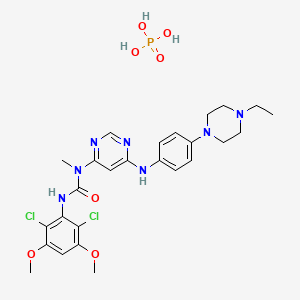
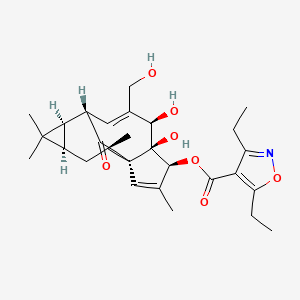
![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)
